molecular formula C17H18FNO2 B12515194 4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol CAS No. 681509-02-4

4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol

Katalognummer: B12515194
CAS-Nummer: 681509-02-4
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: OTJOFTVDQGCRJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol is a chemical compound with the molecular formula C17H18FNO2 It is characterized by the presence of a fluorophenoxy group attached to a piperidine ring, which is further connected to a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-fluorophenol with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 4-fluorophenol reacts with 1-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenol group.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-[4-(4-Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol
  • 4-[4-(4-Chloro-3-trifluoromethyl)phenyl]-4-piperidinol

Uniqueness

4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Eigenschaften

CAS-Nummer

681509-02-4

Molekularformel

C17H18FNO2

Molekulargewicht

287.33 g/mol

IUPAC-Name

4-[4-(4-fluorophenoxy)piperidin-1-yl]phenol

InChI

InChI=1S/C17H18FNO2/c18-13-1-7-16(8-2-13)21-17-9-11-19(12-10-17)14-3-5-15(20)6-4-14/h1-8,17,20H,9-12H2

InChI-Schlüssel

OTJOFTVDQGCRJW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.